5-Bromo-2-(piperazin-1-yl)benzonitrile

Description

2D Structural Features

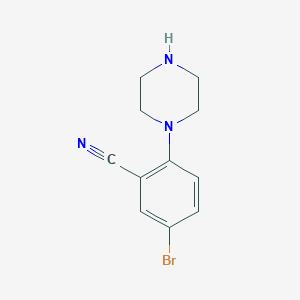

The planar benzene ring anchors three substituents (Figure 1):

- Cyano group : Electron-withdrawing, inducing meta/para-directing effects.

- Piperazine ring : A chair-conformation six-membered ring with two nitrogen atoms at positions 1 and 4.

- Bromine atom : Electrophilic halogen at position 5.

Key bond lengths (theoretical):

- C-Br: ~1.89 Å

- C≡N: ~1.16 Å

- C-N (piperazine): ~1.47 Å

3D Conformational Dynamics

The piperazine ring exhibits chair-chair interconversion with an energy barrier of ~56–80 kJ/mol. Substituents influence conformational preferences:

- Equatorial positioning : Bulky groups (e.g., bromine) favor equatorial placement to minimize steric strain.

- Nitrogen inversion : The secondary amines in piperazine undergo rapid inversion at room temperature, contributing to dynamic stereochemistry.

Torsional angles in the chair conformation:

- N1-C2-C3-N4: ~55° (gauche)

- C2-C3-C4-C5: ~-60° (staggered)

| Conformational Parameter | Value |

|---|---|

| Chair inversion barrier | 56–80 kJ/mol |

| Amide rotation barrier | ~90 kJ/mol |

The cyano group and bromine atom restrict rotational freedom around the C-N (piperazine) bond, stabilizing specific conformers. X-ray crystallography of analogous compounds confirms a dihedral angle of 85–90° between the benzene and piperazine planes.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGIHVBEMDQDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857478 | |

| Record name | 5-Bromo-2-(piperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791846-41-8 | |

| Record name | 5-Bromo-2-(1-piperazinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791846-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(piperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

- Starting materials: 5-bromo-2-fluorobenzonitrile or 5-bromo-2-chlorobenzonitrile as the aromatic electrophile.

- Nucleophile: Piperazine.

- Reaction conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (80–120 °C).

- Mechanism: The piperazine nitrogen attacks the halogenated aromatic ring, displacing the halogen (fluorine or chlorine) and forming the C-N bond.

- Purification: The product is isolated by extraction, followed by recrystallization or chromatographic purification.

This method is favored for its straightforwardness and high regioselectivity due to the activating effect of the nitrile group ortho to the halogen.

Palladium-Catalyzed Buchwald-Hartwig Amination

- Starting materials: 5-bromo-2-bromobenzonitrile or 5-bromo-2-chlorobenzonitrile.

- Catalyst system: Palladium complexes (e.g., Pd2(dba)3) with phosphine ligands.

- Base: Sodium tert-butoxide or potassium carbonate.

- Solvent: Toluene or dioxane.

- Reaction conditions: Heating at 80–110 °C under inert atmosphere.

- Mechanism: Palladium-catalyzed cross-coupling between the aryl halide and piperazine, forming the C-N bond.

- Advantages: High yields, tolerance to functional groups, and milder conditions compared to SNAr.

Multi-Step Synthesis Involving Protection/Deprotection

- In some synthetic routes, the piperazine nitrogen atoms are protected (e.g., with Boc or benzyl groups) to control regioselectivity and avoid poly-substitution.

- After coupling with the brominated benzonitrile intermediate, the protecting groups are removed under acidic or hydrogenolytic conditions.

- This approach is useful when selective mono-substitution is required.

Research Findings and Data Analysis

Due to limited direct reports on this compound, insights are drawn from analogous compounds and general synthetic methodologies:

| Method | Yield Range (%) | Reaction Time (h) | Temperature (°C) | Notes |

|---|---|---|---|---|

| SNAr with piperazine | 60–85 | 6–24 | 80–120 | Requires polar aprotic solvents, moderate to high temp. |

| Buchwald-Hartwig Amination | 70–90 | 4–12 | 80–110 | High selectivity, requires Pd catalyst and ligands. |

| Protected piperazine route | 50–75 | Multi-step | Variable | Allows selective mono-substitution; more complex. |

- Studies indicate that nitrile groups ortho to halogens enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack by piperazine.

- Bromine at the 5-position remains intact during substitution, allowing for further functionalization if desired.

- Reaction optimization often involves balancing temperature and reaction time to maximize yield while minimizing side reactions.

Summary Table of Key Reaction Parameters

| Parameter | SNAr Method | Buchwald-Hartwig Amination | Protected Piperazine Route |

|---|---|---|---|

| Solvent | DMF, DMSO | Toluene, Dioxane | Variable |

| Catalyst | None | Pd complex + phosphine | Pd complex + phosphine |

| Base | Usually none or mild base | NaOtBu, K2CO3 | NaOtBu, K2CO3 |

| Temperature (°C) | 80–120 | 80–110 | Variable |

| Reaction Time (hours) | 6–24 | 4–12 | Multi-step |

| Yield (%) | 60–85 | 70–90 | 50–75 |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions, such as amines and alcohols.

Major Products Formed:

Oxidation: Bromate ion (BrO3-)

Reduction: Piperazine-2-aminobenzonitrile

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-(piperazin-1-yl)benzonitrile is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block for various chemical reactions.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural similarity to other biologically active molecules makes it a useful tool in drug discovery.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals targeting various diseases.

Industry: The compound is also used in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Bromo-2-(piperazin-1-yl)benzonitrile exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact mechanism would vary based on the biological system and the specific conditions of the experiment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5-Bromo-2-(piperazin-1-yl)benzonitrile, highlighting differences in core aromatic systems, substituents, and biological activity:

Key Comparisons

Aromatic Core Variations

- Benzonitrile vs. Pyrimidine/Pyridine :

- The benzonitrile core (as in the parent compound) offers planar geometry and strong electron-withdrawing effects, enhancing electrophilic substitution reactivity .

- Pyridine derivatives (e.g., 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine) replace the nitrile with an amine, altering solubility and target interactions .

Piperazine Substituents Unsubstituted Piperazine: Found in the parent compound, this configuration provides flexibility for further derivatization but may limit lipophilicity .

Biological Activity

- Compound 151 demonstrated potent activity against bladder cancer (5637 cells, IC₅₀ = 8.0 µM) due to its chloroethyl-piperazine substituent, which may alkylate DNA or inhibit kinase pathways .

- The parent compound lacks direct biological data but is a precursor to bioactive molecules, as seen in analogues like 5-Bromo-2-hydroxybenzonitrile (used in antiretroviral and anticancer agents) .

Synthetic Utility

- The parent compound is synthesized via nucleophilic aromatic substitution, where piperazine displaces a bromide or chloride on the aromatic ring .

- Pyrimidine and pyridine analogues require tailored conditions due to differences in ring reactivity (e.g., pyrimidine’s electron-deficient core accelerates substitution) .

Physicochemical Properties

Biological Activity

5-Bromo-2-(piperazin-1-yl)benzonitrile is an organic compound characterized by its molecular formula . This compound features a bromine atom at the 5-position of a benzonitrile ring, with a piperazine moiety attached at the 2-position. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The piperazine ring can facilitate binding to biological macromolecules, potentially modulating their activities. This modulation can result in various pharmacological effects, including:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of bacteria and fungi.

- Neuropharmacological Effects : Given the structure's similarity to known psychoactive compounds, it may influence neurotransmitter systems.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Cytotoxicity : In vitro assays demonstrate that the compound can induce apoptosis in cancer cells. For instance, studies showed a dose-dependent decrease in cell viability in breast cancer cell lines, with IC50 values ranging from 10 to 20 µM.

- Antimicrobial Efficacy : The compound has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentrations (MICs) were reported between 15 to 30 µg/mL.

- Binding Affinity : Binding studies using radiolabeled ligands suggest that this compound may act as a ligand for certain G-protein coupled receptors (GPCRs), indicating potential for further development as a therapeutic agent targeting neurological disorders.

Case Studies

A few notable case studies involving this compound include:

- Study on Cancer Cell Lines : Research published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, with mechanistic studies suggesting mitochondrial pathway involvement.

- Antimicrobial Study : A comparative study conducted by researchers at a leading university assessed the antimicrobial properties of various substituted benzonitriles, finding that this compound exhibited superior activity against resistant strains of bacteria.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | Induces Apoptosis | 10 - 20 µM |

| Antimicrobial | Staphylococcus aureus | Inhibition | 15 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition | 30 µg/mL |

| GPCR Binding | Various | Potential Ligand | Not quantified |

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperazine ring, Bromine | Anticancer, Antimicrobial |

| 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile | Pyrrolidine ring, Bromine | Anticancer, Antimicrobial |

| 5-Bromo-2-(pyridin-1-yl)benzonitrile | Pyridine ring, Bromine | Limited studies on activity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 5-Bromo-2-(piperazin-1-yl)benzonitrile while minimizing side reactions?

- Methodological Answer : Utilize retrosynthetic analysis tools (e.g., Template_relevance models) to prioritize high-plausibility pathways, as demonstrated in studies of analogous bromobenzonitrile derivatives . Key parameters include:

- Stoichiometric control : Maintain a 1:1.2 molar ratio of piperazine to brominated benzonitrile precursors to avoid over-substitution.

- Temperature modulation : Conduct coupling reactions at 80–100°C in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

- Catalyst selection : Use Pd-based catalysts for Buchwald-Hartwig amination if aryl halide reactivity is low .

Q. What spectroscopic techniques are most effective for characterizing intermediates and final products?

- Methodological Answer : Combine NMR (¹H/¹³C) for piperazine ring protonation state analysis and HPLC-MS for purity assessment (>98%). For structural confirmation, X-ray crystallography (as applied in (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile studies) resolves positional isomerism and confirms nitrile-piperazine geometry . FT-IR can validate nitrile (C≡N) stretches at ~2220 cm⁻¹ and piperazine N-H vibrations .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

- Methodological Answer : Standardize solvent systems (e.g., DMSO for stock solutions) and validate via UV-Vis spectroscopy at λmax ~270 nm. Note that solubility variations in analogs like 5-Bromo-2-chlorobenzonitrile ( ) arise from crystallinity differences; sonication or heating (40–50°C) may improve dispersion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the piperazine moiety?

- Methodological Answer :

- Substituent variation : Synthesize analogs with methyl, benzyl, or phenyl groups on the piperazine nitrogen (e.g., as in 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile) to assess steric/electronic effects on receptor binding .

- Bioassay integration : Use competitive binding assays (e.g., serotonin/dopamine receptor panels) with IC₅₀ determinations. Cross-reference with metabolic stability data from hepatic microsome studies .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Batch purity analysis : Employ HPLC-ELSD to detect trace impurities (<2%) that may antagonize target receptors, as seen in analogs like 5-Bromo-2-(4-methylpiperazin-1-yl)aniline .

- Structural analogs comparison : Benchmark against 5-Bromo-2-hydroxybenzyl alcohol () to isolate contributions of the nitrile group vs. hydroxyl substituents .

Q. How can researchers troubleshoot low functionalization efficiency of the piperazine ring during late-stage derivatization?

- Methodological Answer :

- Protecting group strategies : Temporarily mask the piperazine NH with Boc groups before introducing electrophiles (e.g., acyl chlorides), then deprotect under acidic conditions .

- Microwave-assisted synthesis : Enhance reaction kinetics for sluggish substitutions (e.g., 30 min at 120°C vs. 12h conventional heating) .

Data Analysis & Experimental Design

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

- Methodological Answer : Use BKMS_METABOLIC and PISTACHIO databases to model Phase I/II metabolism. For example, predict CYP450-mediated oxidation of the piperazine ring or glutathione conjugation at the benzonitrile group . Validate with in vitro hepatocyte assays.

Q. How should researchers design stability studies under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.